Synthesis of 2,5-Dimethylhexane via the Corey-House Reaction: A Technical Guide
Synthesis of 2,5-Dimethylhexane via the Corey-House Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexane utilizing the Corey-House reaction. It covers the underlying mechanism, detailed experimental protocols, and relevant chemical data, tailored for an audience with a strong background in organic chemistry.
Introduction
The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of alkanes and other organic molecules.[1][2][3][4][5] Developed by E.J. Corey, Gary H. Posner, George M. Whitesides, and Herbert O. House, this reaction involves the coupling of an organocuprate reagent (a Gilman reagent) with an organic halide.[1][6] A key advantage of the Corey-House synthesis over other methods, such as the Wurtz reaction, is its ability to create unsymmetrical alkanes with high yields and fewer side products.[3][4]
The synthesis of 2,5-dimethylhexane, a branched alkane, serves as an excellent example of a symmetrical coupling reaction using the Corey-House methodology. The overall transformation involves the coupling of two isopropyl groups. This is achieved by reacting a lithium diisopropylcuprate with an isopropyl halide.
Reaction Mechanism and Signaling Pathway
The Corey-House synthesis of 2,5-dimethylhexane proceeds through a well-established multi-step mechanism. The key steps are the formation of an organolithium reagent, its conversion to a Gilman reagent (lithium diisopropylcuprate), and the final carbon-carbon bond-forming coupling reaction.
The overall reaction can be summarized as follows:
2 (CH₃)₂CHBr + 2 Li → 2 (CH₃)₂CHLi + 2 LiBr 2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI Li[(CH₃)₂CH]₂Cu + (CH₃)₂CHBr → (CH₃)₂CH-CH(CH₃)₂ + (CH₃)₂CHCu + LiBr
A diagram illustrating the reaction pathway is provided below:
Experimental Protocols
Materials:
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2-Bromopropane (B125204) (Isopropyl bromide)
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Lithium metal (wire or granules)
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Copper(I) iodide (CuI)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Step 1: Preparation of Isopropyllithium
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Under an inert atmosphere (argon or nitrogen), a flask containing lithium metal is charged with anhydrous diethyl ether.
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The flask is cooled in an ice bath.
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2-Bromopropane is added dropwise to the stirred suspension of lithium metal in diethyl ether.
-
The reaction mixture is stirred at 0-5 °C for a specified period to ensure the complete formation of isopropyllithium.
Step 2: Formation of Lithium Diisopropylcuprate (Gilman Reagent)
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In a separate flask under an inert atmosphere, a suspension of copper(I) iodide in anhydrous diethyl ether is prepared and cooled to -78 °C (dry ice/acetone bath).
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The freshly prepared isopropyllithium solution is slowly added to the stirred suspension of copper(I) iodide.
-
The reaction mixture is allowed to warm slightly to form a clear solution of lithium diisopropylcuprate.
Step 3: Coupling Reaction to form 2,5-Dimethylhexane
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The solution of lithium diisopropylcuprate is re-cooled.
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A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to the Gilman reagent.
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The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature.
Work-up and Purification:
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed by rotary evaporation.
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The crude product is purified by fractional distillation to yield pure 2,5-dimethylhexane.
Below is a workflow diagram illustrating the experimental procedure:
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product, 2,5-dimethylhexane. Please note that the yield is an estimated value for a typical Corey-House reaction of this type, as a specific literature value for this exact synthesis was not found.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |
| 2-Bromopropane | C₃H₇Br | 122.99 | 59-60 | 1.31 | - |
| Lithium | Li | 6.94 | 1342 | 0.534 | - |
| Copper(I) Iodide | CuI | 190.45 | 1290 | 5.62 | - |
| 2,5-Dimethylhexane | C₈H₁₈ | 114.23 | 109 | 0.694 | 70-90 (estimated) |
Spectroscopic Data for 2,5-Dimethylhexane:
The identity and purity of the synthesized 2,5-dimethylhexane can be confirmed by various spectroscopic methods.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,5-dimethylhexane is expected to show a doublet for the six methyl protons (CH₃) attached to the chiral centers, a multiplet for the two methine protons (CH), and a multiplet for the four methylene (B1212753) protons (CH₂).[7][8]
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.[7]
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Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 2,5-dimethylhexane (m/z = 114), along with characteristic fragmentation patterns.[7][9][10]
| Spectroscopic Data | Chemical Shifts (δ) or m/z values |
| ¹H NMR (CDCl₃, 90 MHz) | ~0.85-0.95 (m, 12H, 4 x CH₃), ~1.1-1.4 (m, 4H, 2 x CH₂), ~1.5-1.7 (m, 2H, 2 x CH) |
| ¹³C NMR (CDCl₃, 50.18 MHz) | 22.74, 28.44, 36.95[7] |
| Mass Spectrum (EI) | Molecular Ion (M⁺): 114. Key Fragments: 99, 71, 57, 43[7][9] |
Conclusion
The Corey-House reaction provides an effective and high-yielding pathway for the synthesis of 2,5-dimethylhexane. The methodology involves the straightforward preparation of a Gilman reagent from an isopropyl halide, followed by a coupling reaction. This technical guide outlines the fundamental principles, a representative experimental protocol, and the expected analytical data for this synthesis. While the reaction is generally robust, optimization of reaction conditions may be necessary to achieve maximum yield and purity, particularly concerning the stability of the organometallic intermediates. The provided spectroscopic data serves as a benchmark for product characterization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. byjus.com [byjus.com]
- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,5-Dimethylhexane | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum [chemicalbook.com]
- 9. Hexane, 2,5-dimethyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
